

# Mechanistic Comparison: Avacincaptad Pegol for Geographic Atrophy

Author: BenchChem Technical Support Team. Date: December 2025



A detailed analysis of Avacincaptad Pegol, a C5 inhibitor for the treatment of Geographic Atrophy. Information on **AS1468240** is not publicly available at this time.

This guide provides a comprehensive overview of avacincaptad pegol, a recently approved therapeutic for geographic atrophy (GA) secondary to age-related macular degeneration (AMD). Despite extensive searches, no publicly available information was found for **AS1468240**, precluding a direct comparative analysis. Therefore, this document will focus on the established mechanism of action, experimental data, and signaling pathways associated with avacincaptad pegol.

## Avacincaptad Pegol: A Targeted Inhibitor of the Complement Cascade

Avacincaptad pegol (brand name Izervay) is a pegylated ribonucleic acid (RNA) aptamer designed to specifically bind to and inhibit complement component 5 (C5).[1][2] The complement system, a crucial part of the innate immune system, has been implicated in the pathogenesis of AMD and the progression of GA.[3] Overactivation of this cascade is thought to contribute to the chronic inflammation and cell death characteristic of the disease.[4]

By targeting C5, avacincaptad pegol acts at a terminal step in the complement cascade.[5][6] This inhibition prevents the cleavage of C5 into its pro-inflammatory and cytotoxic fragments, C5a and C5b.[1][6] The inhibition of C5b formation subsequently prevents the assembly of the Membrane Attack Complex (MAC), which can lead to cell lysis and death.[3][6] This targeted



approach is designed to quell the inflammatory process and slow the progression of retinal cell degeneration in GA.[4]

# Signaling Pathway of the Complement Cascade and Avacincaptad Pegol's Point of Intervention

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3 and subsequently lead to the activation of C5. Avacincaptad pegol's mechanism is focused on this downstream convergence point.





Click to download full resolution via product page

Fig. 1: Avacincaptad Pegol's inhibition of the complement cascade.



# Clinical Efficacy of Avacincaptad Pegol in Geographic Atrophy

The efficacy and safety of avacincaptad pegol have been evaluated in two pivotal Phase 3 clinical trials, GATHER1 and GATHER2. These studies were prospective, randomized, double-masked, and sham-controlled, enrolling patients with GA secondary to AMD.[7][8] The primary endpoint for these trials was the mean rate of change in GA lesion growth over 12 months.[9]

Table 1: Summary of Key Efficacy Data from GATHER1 and GATHER2 Trials

| Trial                          | Treatmen<br>t Group            | N     | Mean Rate of GA Growth Reductio n (vs. Sham) at 12 Months (Square Root Transfor mation) | P-value | Mean Rate of GA Growth Reductio n (vs. Sham) at 12 Months (Observe d Area) | P-value |
|--------------------------------|--------------------------------|-------|-----------------------------------------------------------------------------------------|---------|----------------------------------------------------------------------------|---------|
| GATHER1                        | Avacincapt<br>ad Pegol 2<br>mg | -     | 27.4%                                                                                   | 0.0072  | 30.5%                                                                      | -       |
| Avacincapt<br>ad Pegol 4<br>mg | -                              | 27.8% | 0.0051                                                                                  | 25.6%   | -                                                                          |         |
| GATHER2                        | Avacincapt<br>ad Pegol 2<br>mg | 225   | 14.3%                                                                                   | 0.0064  | 17.7%                                                                      | 0.0039  |

Data sourced from multiple reports on the GATHER trials.[4][6][9][10]



The GATHER1 trial also reported on 18-month outcomes, showing a sustained treatment effect with a 28.1% reduction in GA growth for the 2 mg dose compared to sham.[7][11] The GATHER2 trial's two-year results demonstrated a statistically significant reduction in the size of GA growth by 14% in the monthly group and 19% in the every-other-month group compared to sham.

## Experimental Protocols: GATHER Clinical Trial Design

The GATHER trials followed a rigorous and standardized protocol to assess the efficacy and safety of avacincaptad pegol.



Click to download full resolution via product page

Fig. 2: Simplified workflow of the GATHER clinical trials.

Key Inclusion Criteria for GATHER Trials:

- Age ≥50 years[11]
- Diagnosis of non-central geographic atrophy secondary to AMD[12]
- Best-corrected visual acuity between 20/25 and 20/320[11]
- GA lesion size between 2.5 and 17.5 mm<sup>2</sup>[11]

Primary Efficacy Endpoint:



 The primary outcome was the mean rate of change in GA area from baseline over 12 months, measured by fundus autofluorescence (FAF).[9]

### Safety and Tolerability of Avacincaptad Pegol

Avacincaptad pegol has been generally well-tolerated in clinical trials.[9] The most common adverse events were related to the intravitreal injection procedure.

Table 2: Common Adverse Reactions (≥5% and greater than sham) at 12 Months in GATHER1 and GATHER2 Combined (2 mg dose)

| Adverse Reaction                   | Avacincaptad Pegol 2 mg | Sham |
|------------------------------------|-------------------------|------|
| Conjunctival Hemorrhage            | 13%                     | -    |
| Increased Intraocular Pressure     | 9%                      | -    |
| Choroidal Neovascularization (CNV) | 7%                      | -    |

Data from a combined analysis of GATHER1 and GATHER2.[13]

Importantly, through 12 months in the GATHER2 trial, there were no reported events of endophthalmitis, intraocular inflammation, or ischemic optic neuropathy in the avacincaptad pegol group.[10]

### Conclusion

Avacincaptad pegol represents a significant advancement in the treatment of geographic atrophy by targeting a key driver of the disease's progression, the complement cascade. Its mechanism of action, focused on the inhibition of C5, has been clinically validated in robust Phase 3 trials, demonstrating a consistent and statistically significant reduction in the rate of GA lesion growth. The safety profile of avacincaptad pegol appears favorable, with most adverse events being procedure-related.

While a direct comparison to **AS1468240** is not possible due to the absence of public data on the latter, the comprehensive data available for avacincaptad pegol provides a strong



foundation for its use in clinical practice for patients with GA secondary to AMD. Further real-world evidence will continue to shape our understanding of its long-term efficacy and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. C5 inhibitor avacincaptad pegol treatment for geographic atrophy: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. "Izervay (avacincaptad pegol): paving the way for vision preservation in geographic atrophy" - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. retinacolorado.com [retinacolorado.com]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. Real-World Experience of Geographic Atrophy Treatment With Avacincaptad Pegol PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: C5 Inhibitor Avacincaptad Pegol for Geographic Atrophy Due to Age-Related Macular Degeneration: A Randomized Pivotal Phase 2/3 Trial. [scholars.duke.edu]
- 10. hcplive.com [hcplive.com]
- 11. aao.org [aao.org]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. modernretina.com [modernretina.com]
- To cite this document: BenchChem. [Mechanistic Comparison: Avacincaptad Pegol for Geographic Atrophy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667628#as1468240-versus-avacincaptad-pegol-a-mechanistic-comparison]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com